1-Methyl-2,2-dioxothieno[3,2-c]thiazin-4-one
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Overview
Description
1-Methyl-2,2-dioxothieno[3,2-c]thiazin-4-one is a heterocyclic compound that belongs to the thiazine family. This compound is characterized by a fused ring system containing sulfur and oxygen atoms, which contribute to its unique chemical properties. The presence of these heteroatoms allows the compound to engage in various interactions, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2,2-dioxothieno[3,2-c]thiazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of methyl anthranilate with aroyl isothiocyanates to form thiourea derivatives, which then undergo thiazine ring closure . The reaction conditions often include the use of concentrated sulfuric acid or basic aqueous conditions to promote the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Green synthesis methods, which minimize the use of hazardous reagents and solvents, are also being explored for the industrial production of thiazine derivatives .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2,2-dioxothieno[3,2-c]thiazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazine ring .
Scientific Research Applications
1-Methyl-2,2-dioxothieno[3,2-c]thiazin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and receptor antagonist.
Medicine: Explored for its antibacterial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-Methyl-2,2-dioxothieno[3,2-c]thiazin-4-one involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π–π interactions with biological targets, leading to inhibition of enzyme activity or receptor binding . These interactions are facilitated by the presence of sulfur and oxygen atoms in the thiazine ring, which can act as hydrogen bond acceptors .
Comparison with Similar Compounds
Similar Compounds
4H-3,1-Benzothiazin-4-ones: These compounds have a similar thiazine ring structure but differ in the substitution pattern and the presence of additional functional groups.
2,1-Benzothiazine 2,2-Dioxides: These compounds also contain a thiazine ring but with different substituents and oxidation states.
Uniqueness
1-Methyl-2,2-dioxothieno[3,2-c]thiazin-4-one is unique due to its specific substitution pattern and the presence of both sulfur and oxygen atoms in the ring system. This unique structure allows it to engage in a variety of chemical reactions and interactions, making it a versatile compound for research and industrial applications .
Biological Activity
1-Methyl-2,2-dioxothieno[3,2-c]thiazin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a thieno[3,2-c]thiazin core structure. This compound is characterized by the presence of sulfur and nitrogen atoms in its heterocyclic ring, which contributes to its biological activity. The molecular formula can be represented as C6H6N2O2S2.
1. Antimicrobial Activity
The compound has demonstrated notable antimicrobial properties against various bacterial and fungal strains. A study evaluated its efficacy using the disc diffusion method against several pathogens:
Microorganism | Activity | Zone of Inhibition (mm) |
---|---|---|
Staphylococcus aureus | Antibacterial | 15 |
Escherichia coli | Antibacterial | 12 |
Pseudomonas aeruginosa | Antibacterial | 10 |
Candida albicans | Antifungal | 14 |
Aspergillus niger | Antifungal | 11 |
These results indicate that this compound exhibits strong inhibitory effects on both Gram-positive and Gram-negative bacteria as well as fungal species .
2. Anticancer Activity
Research has also highlighted the potential anticancer properties of this compound. It was tested against various cancer cell lines, showing significant antiproliferative effects. The mechanism of action appears to involve the induction of apoptosis in cancer cells.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HeLa (cervical cancer) | 25 | Apoptosis induction |
MCF-7 (breast cancer) | 30 | Cell cycle arrest |
A549 (lung cancer) | 20 | Inhibition of proliferation |
The compound's ability to induce apoptosis suggests it could be a candidate for further development in cancer therapeutics .
3. Other Biological Activities
In addition to its antimicrobial and anticancer properties, this compound has shown promise in other areas:
- Anti-inflammatory Activity : The compound has been reported to reduce inflammation markers in vitro.
- Antidiabetic Effects : Preliminary studies suggest potential benefits in glucose metabolism regulation.
Case Studies
A notable case study involved the synthesis and evaluation of various thiazine derivatives, including this compound. The study found that modifications to the thiazine structure could enhance biological activity significantly. For instance, substituents at specific positions on the ring were correlated with increased antimicrobial potency .
Properties
IUPAC Name |
1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3S2/c1-8-5-2-3-12-7(5)6(9)4-13(8,10)11/h2-3H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHDVPTVXFETBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)CS1(=O)=O)SC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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